molecular formula C11H18O B14217333 5-Decynal, 4-methyl- CAS No. 823785-33-7

5-Decynal, 4-methyl-

Cat. No.: B14217333
CAS No.: 823785-33-7
M. Wt: 166.26 g/mol
InChI Key: PABJBMXNOIRJEZ-UHFFFAOYSA-N
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Description

5-Decynal, 4-methyl- (systematic name: 4-methyl-5-decynal) is a branched aliphatic aldehyde with a 10-carbon chain (decyl backbone), featuring a methyl group at the fourth carbon and an aldehyde functional group at the fifth position.

Properties

CAS No.

823785-33-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyldec-5-ynal

InChI

InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-5,7,9H2,1-2H3

InChI Key

PABJBMXNOIRJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynal, 4-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-pentyne and 1-decyne.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the formation of the carbon-carbon triple bond.

    Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 5-Decynal, 4-methyl-.

Industrial Production Methods: In industrial settings, the production of 5-Decynal, 4-methyl- may involve large-scale chemical reactors and advanced purification methods to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Decynal, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Decynal, 4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, 5-Decynal, 4-methyl- is used to study the effects of alkynes on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its biological activity and potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial applications, 5-Decynal, 4-methyl- is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure makes it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of 5-Decynal, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Decynal, 4-methyl- with structurally or functionally related compounds, drawing insights from the provided evidence:

4-Decene, 4-methyl-, (E)- ()

  • Structure : A 10-carbon alkene with a methyl group at C4 and a double bond at C4–C3.
  • Reactivity: As an alkene, it may undergo addition reactions (e.g., hydrogenation) rather than aldehyde-specific reactions (e.g., nucleophilic attack). Environmental Impact: Listed as a photodegradation-derived volatile organic compound (VOC), suggesting higher volatility compared to aldehydes like 5-Decynal, 4-methyl- .

Hexanoic Acid, 4-methyl- ()

  • Structure : A 6-carbon carboxylic acid with a methyl branch at C4.
  • Toxicity Read-Across: While 4-methylhexanoic acid lacks sufficient toxicity data, its read-across analogs (e.g., isovaleric acid) suggest moderate dermal irritation and low systemic toxicity.

5-Decyne-4,7-diol, 2,2,9,9-tetramethyl-4,7-diphenyl- ()

  • Structure : A 10-carbon alkyne with diol groups, methyl branches, and phenyl substituents.
  • Key Differences :
    • Functional Groups : The diol and phenyl groups enhance hydrophilicity and aromatic interactions, contrasting with the aldehyde’s electrophilic nature.
    • Molecular Weight : Higher molecular weight (due to phenyl groups) likely reduces volatility compared to 5-Decynal, 4-methyl- .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Reactivity Volatility (Predicted)
5-Decynal, 4-methyl- Aldehyde, methyl branch Nucleophilic addition, oxidation Moderate
4-Decene, 4-methyl-, (E)- Alkene, methyl branch Hydrogenation, polymerization High
Hexanoic acid, 4-methyl- Carboxylic acid, methyl Acid-base reactions, esterification Low

Table 2: Toxicity Read-Across Insights (Based on )

Compound Read-Across Analogs Toxicity Profile
5-Decynal, 4-methyl- Aldehydes (e.g., nonanal) Potential irritant, protein-binding
Hexanoic acid, 4-methyl- Isovaleric acid Low systemic toxicity, mild irritation

Research Findings and Limitations

  • Reactivity: The methyl group in 5-Decynal, 4-methyl- may sterically hinder reactions at the aldehyde site, a phenomenon observed in methyl-substituted tryptophan derivatives ().
  • Environmental Behavior : Similar to 4-methyl-decene (), 5-Decynal, 4-methyl- may contribute to VOC emissions under photodegradation but with slower evaporation due to polar aldehyde interactions.
  • Data Gaps: No direct studies on 5-Decynal, 4-methyl- were found; comparisons rely on analogs and computational predictions .

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